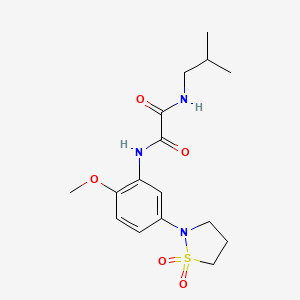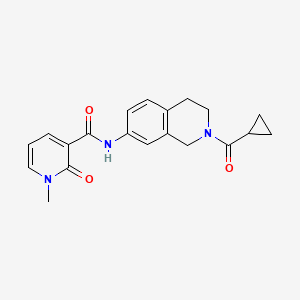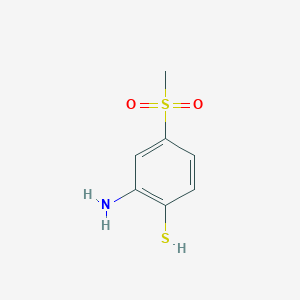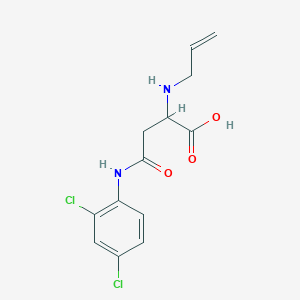![molecular formula C22H21ClN4O2S2 B2857533 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1242975-42-3](/img/structure/B2857533.png)
2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide” is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It belongs to the 4-quinazoline group, which is known for its hypnotic and anticonvulsive properties .
Synthesis Analysis
The synthesis of this compound can be achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . A clean, green, efficient, and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring substituted in the quinazolone molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and acetylation .科学的研究の応用
Anticancer Activity
The derivatives of the compound have been studied for their potential as anticancer agents . They have shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7, HeLa, and A-549 . The compounds induce morphological changes in cancer cells, leading to cell wall deformation, cell detachment, and a reduction in viable cells, which is indicative of potent anticancer activity .
Tyrosinase Inhibition
These compounds have also been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. Inhibition of tyrosinase is a key target in treatments for conditions like hyperpigmentation and melanoma. Some derivatives have shown excellent inhibitory activity against this enzyme .
ADMET Predictions
The compound’s derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their potential as oral drugs. The in silico ADMET properties suggest that these compounds possess desirable drug-like properties, making them suitable candidates for further drug development .
Central Nervous System Effects
Research has indicated that derivatives of this compound exhibit effects on the central nervous system. They have been tested for antiphlogistic, analgetic, and antipyretic activities, as well as for their impact on the central nervous system, which includes potential anticonvulsive actions .
Antibacterial Activity
A series of derivatives have been synthesized and tested for their antibacterial activity. The research aims to develop new antibacterial agents that can combat resistant strains of bacteria, which is a growing concern in the medical community .
Enantioselective Synthesis Applications
The compound’s structural framework has applications in the enantioselective synthesis of other complex molecules, such as tropane alkaloids. These alkaloids have a wide array of biological activities and are of significant interest in pharmaceutical research .
作用機序
将来の方向性
The future directions for research on this compound could include further exploration of its pharmacological efficacy, its potential applications in medicine, and the development of more efficient synthesis methods. The in silico ADMET properties of the synthesized compounds showed that they possess worthy oral drug-like properties .
特性
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S2/c1-3-4-10-27-21(29)19-18(15-6-5-9-24-20(15)31-19)26-22(27)30-12-17(28)25-14-8-7-13(2)16(23)11-14/h5-9,11H,3-4,10,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORRGNMXNPOJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2857450.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2857452.png)

![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one](/img/structure/B2857458.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B2857461.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2857464.png)


![{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride](/img/structure/B2857472.png)
